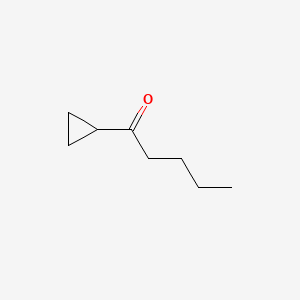

n-Butyl cyclopropyl ketone

描述

Significance of Cyclopropyl (B3062369) Ketones in Organic Synthesis

Cyclopropyl ketones are a class of organic compounds that have proven to be exceptionally valuable in the field of organic synthesis. Their importance stems from the inherent ring strain of the cyclopropane (B1198618) ring, which can be strategically released to drive a variety of chemical reactions.

Cyclopropyl ketones serve as versatile building blocks and intermediates in the synthesis of more complex molecules. rsc.org The presence of the ketone functional group allows for a wide range of classical carbonyl chemistry, while the cyclopropyl ring can participate in unique transformations. These compounds are readily accessible through various synthetic methods, making them attractive starting materials for a multitude of chemical processes. rsc.orgorganic-chemistry.org For instance, they are key precursors in the synthesis of γ-functionalized ketones through ring-opening reactions. rsc.org The development of chemoenzymatic strategies has further expanded the library of chiral cyclopropyl ketone scaffolds, providing access to enantiopure building blocks for medicinal chemistry and drug discovery. nih.govbohrium.com

The reactivity of cyclopropyl ketones can be tuned by the substituents on both the cyclopropyl ring and the carbonyl group. This allows for a high degree of control over the outcome of chemical reactions, enabling the synthesis of a diverse array of molecular architectures. Their utility is further highlighted in their participation in cycloaddition reactions, where they can act as three-carbon synthons. acs.orgnih.gov

A significant application of cyclopropyl ketones lies in their ability to provide access to complex molecular architectures. acs.orgnih.gov The ring strain of the cyclopropane can be harnessed to facilitate ring-opening and ring-expansion reactions, leading to the formation of larger, more intricate cyclic and acyclic systems. acs.orgnih.gov For example, SmI2-catalyzed [3+2] cycloadditions of alkyl cyclopropyl ketones with alkenes and alkynes have been shown to produce sp3-rich, complex products. acs.orgnih.gov

Furthermore, the cyclopropyl motif is recognized as a "saturated bioisostere" for other chemical groups, such as phenyl rings, in medicinal chemistry. fapesp.brresearchgate.netrsc.org Replacing an aromatic ring with a cyclopropane ring in a drug molecule can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and reduced toxicity. rsc.org The ability to synthesize a diverse library of chiral cyclopropane scaffolds from cyclopropyl ketones is therefore of high value in the development of new pharmaceutical agents. nih.govbohrium.com

Scope and Relevance of n-Butyl Cyclopropyl Ketone within Cyclopropyl Ketone Chemistry

Within the broader class of cyclopropyl ketones, this compound serves as a representative alkyl cyclopropyl ketone. Research on this specific compound provides valuable insights into the reactivity and synthetic potential of alkyl cyclopropyl ketones in general.

One notable synthesis of this compound involves the reaction of cyclopropanecarboxylic acid with n-butyllithium in ether. prepchem.com This method provides a direct route to the target molecule.

Recent studies have explored the use of alkyl cyclopropyl ketones, including by implication this compound, in various catalytic reactions. For example, gold-catalyzed reactions of 1-(1-alkynyl)cyclopropyl ketones have been developed for the synthesis of substituted furanyl heterocycles, with substrates bearing n-butyl groups on the ketone showing satisfactory yields. wiley.com However, in some gold-catalyzed kinetic resolutions of similar compounds, substrates with n-butyl groups were found to be sluggish. rsc.org

The following table summarizes some of the key reactions and applications involving this compound and related alkyl cyclopropyl ketones:

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| Synthesis of this compound | Cyclopropanecarboxylic acid, n-butyllithium, ether | This compound | Direct synthesis of the target compound. prepchem.com |

| Gold-Catalyzed Furan Synthesis | 1-(1-Alkynyl)cyclopropyl ketones (with n-butyl substituent), vinyldiazo ketones, gold catalyst | Substituted furanyl heterocycles | Demonstrates the utility of this compound derivatives in forming complex heterocycles. wiley.com |

| Nickel-Catalyzed Cross-Electrophile Coupling | Aryl cyclopropyl ketones, primary alkyl chlorides, NiBr2(dme), NaI, Zn | γ-Alkyl ketones | Provides a method for C(sp3)–C(sp3) bond formation, though alkyl-substituted cyclopropyl ketones were unreactive in this specific system. rsc.org |

| SmI2-Catalyzed [3+2] Cycloaddition | Alkyl cyclopropyl ketones, alkenes/alkynes, SmI2 catalyst | Complex, sp3-rich products | Expands the scope of cyclopropyl ketone feedstocks for accessing complex molecular architectures. acs.orgnih.gov |

属性

分子式 |

C8H14O |

|---|---|

分子量 |

126.20 g/mol |

IUPAC 名称 |

1-cyclopropylpentan-1-one |

InChI |

InChI=1S/C8H14O/c1-2-3-4-8(9)7-5-6-7/h7H,2-6H2,1H3 |

InChI 键 |

WFGLZIJEXONREZ-UHFFFAOYSA-N |

规范 SMILES |

CCCCC(=O)C1CC1 |

产品来源 |

United States |

Synthetic Methodologies for N Butyl Cyclopropyl Ketone and Analogues

Direct Synthesis Approaches

Direct synthesis approaches involve the coupling of a butyl group with a pre-existing cyclopropane (B1198618) moiety. These methods are often efficient and provide a straightforward route to the target molecule.

Organometallic Reagent-Mediated Synthesis

Organometallic reagents, particularly organolithium compounds, are powerful tools for the formation of carbon-carbon bonds. Their high reactivity and nucleophilicity enable the direct synthesis of ketones from carboxylic acids or their derivatives.

A well-established and direct method for the preparation of n-butyl cyclopropyl (B3062369) ketone involves the reaction of cyclopropanecarboxylic acid with n-butyllithium. purechemistry.org This reaction proceeds via a double addition mechanism. The first equivalent of n-butyllithium, a strong base, deprotonates the carboxylic acid to form a lithium carboxylate. A second equivalent of n-butyllithium then acts as a nucleophile, attacking the carbonyl carbon of the lithium carboxylate. This forms a stable dianionic tetrahedral intermediate. Upon acidic workup, this intermediate collapses to form the desired ketone.

A typical procedure involves the slow addition of an ethereal solution of n-butyllithium to a solution of cyclopropanecarboxylic acid in ether at a low temperature (5-10 °C). The resulting suspension is then stirred at room temperature and subsequently refluxed to ensure the completion of the reaction. The reaction mixture is then quenched with an acidic solution to yield n-butyl cyclopropyl ketone.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Yield |

| Cyclopropanecarboxylic Acid | n-Butyllithium (2 equiv.) | Diethyl ether/Hexane | 5-10 °C to reflux | 4 hours | This compound | Not explicitly stated |

Table 1: Synthesis of this compound via n-Butyllithium and Cyclopropanecarboxylic Acid purechemistry.org

An alternative strategy for synthesizing this compound and its analogues involves the deprotonation of a suitable cyclopropyl ketone precursor to form a nucleophilic enolate, which is then quenched with an electrophilic butyl source. This method allows for the introduction of the butyl group at the α-position to the carbonyl group.

The process begins with the deprotonation of a starting ketone, such as cyclopropyl methyl ketone, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This generates a lithium enolate. The subsequent addition of an alkylating agent, such as n-butyl bromide, results in an SN2 reaction where the enolate displaces the bromide, forming the desired this compound. libretexts.orgyoutube.com The choice of base and reaction conditions is crucial to ensure complete enolate formation and minimize side reactions. libretexts.org

| Starting Ketone | Base | Electrophile | Solvent | Product |

| Cyclopropyl Methyl Ketone | Lithium Diisopropylamide (LDA) | n-Butyl Bromide | Tetrahydrofuran (THF) | This compound |

Table 2: General Scheme for Deprotonation-Electrophilic Quench Synthesis

Ring-Closing Reactions for Cyclopropyl Moiety Formation

These methodologies involve the construction of the cyclopropyl ring from an acyclic precursor that already contains the n-butyl ketone functionality. Intramolecular reactions are employed to form the three-membered ring.

The formation of a cyclopropane ring can be achieved through an intramolecular SN2 reaction. This typically involves a γ-haloketone, where a halogen atom is positioned three carbons away from the carbonyl group. In the presence of a base, the α-proton to the carbonyl is abstracted, forming an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbon bearing the halogen and displacing it to form the cyclopropane ring. orgsyn.org

For the synthesis of this compound, a suitable precursor would be 1-chloroheptan-3-one. Treatment of this precursor with a base, such as sodium hydroxide, would induce cyclization to form the target ketone. orgsyn.org This method is a classic and effective way to generate cyclopropyl ketones. orgsyn.org

| Precursor | Base | Product |

| 1-Chloroheptan-3-one | Sodium Hydroxide | This compound |

Table 3: Intramolecular Nucleophilic Displacement for this compound Synthesis

The Favorskii rearrangement is a notable example of a base-catalyzed cyclization that can be employed to synthesize cyclopropane derivatives. purechemistry.orgwikipedia.orgddugu.ac.inmychemblog.com This reaction involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative. wikipedia.orgddugu.ac.in The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate, which is formed by the intramolecular displacement of the halide by an enolate. wikipedia.org

While the classic Favorskii rearrangement leads to carboxylic acid derivatives, modifications of this reaction can be utilized to generate cyclopropyl ketones. For instance, the reaction of a suitably substituted α-haloketone under specific basic conditions can lead to the formation of a cyclopropyl ketone. The choice of the starting α-haloketone is critical for obtaining the desired this compound.

For example, the rearrangement of an α-halo ketone such as 2-chloro-1-phenylpropan-1-one in the presence of a base can lead to a cyclopropane ring. While a direct synthesis of this compound via this method is not explicitly detailed, the underlying principle of base-catalyzed enolate formation followed by intramolecular cyclization is a cornerstone of cyclopropane synthesis. wikipedia.orgddugu.ac.in

| Reaction Type | Starting Material Type | Key Intermediate | Product Type |

| Favorskii Rearrangement | α-Haloketone | Cyclopropanone | Carboxylic acid derivative (classic), Cyclopropyl ketone (modified) |

Table 4: Overview of Favorskii Rearrangement for Cyclopropane Synthesis

Radical/Polar Crossover Processes

Photoredox-mediated radical/polar crossover (RPC) processes offer a modern and versatile strategy for the synthesis of complex cyclopropane-containing structures. nih.gov This methodology is particularly effective for the cyclopropanation of olefins within bicyclic systems, which are often resistant to classical cyclopropanation methods. nih.gov The general mechanism involves a photoredox-enabled Giese-type radical addition to an alkene, followed by a single electron reduction of the resulting radical adduct to form an anion. This anion then undergoes an intramolecular anionic 3-exo-tet ring closure to furnish the cyclopropane ring. nih.govthieme-connect.de

This modular approach allows for the installation of diverse fragments onto a core structure while simultaneously triggering the cyclopropanation cascade. nih.gov The process is characterized by its mild, metal-free conditions. nih.gov The choice of radical source, such as alkyltrifluoroborates, has been shown to have a minimal impact on the success of the cyclopropanation, allowing for the incorporation of various functional groups. nih.gov

Table 1: Examples of Polycyclic Cyclopropanes Synthesized via Radical/Polar Crossover Annulation

| Entry | Radical Precursor | Alkene Substrate | Product Structure | Yield (%) |

| 1 | Isopropyl trifluoroborate | Tetralone-derived tosylate | Isopropyl-annulated cyclopropane | 85 |

| 2 | tert-Butyl trifluoroborate | Tetralone-derived tosylate | tert-Butyl-annulated cyclopropane | 78 |

| 3 | Phenyl trifluoroborate | Tetralone-derived tosylate | Phenyl-annulated cyclopropane | 92 |

| 4 | 4-Fluorophenyl trifluoroborate | Tetralone-derived tosylate | (4-Fluorophenyl)-annulated cyclopropane | 88 |

This table presents representative data on the scope of the radical/polar crossover cyclopropanation.

Via 5-Chloro-2-pentanone (for Cyclopropyl Methyl Ketone Analogue)

A well-established and straightforward method for the synthesis of cyclopropyl methyl ketone, an analogue of this compound, involves the intramolecular cyclization of 5-chloro-2-pentanone. orgsyn.orggoogle.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide. orgsyn.org

The process begins with the deprotonation of the α-carbon to the carbonyl group, generating an enolate. This is followed by an intramolecular nucleophilic substitution, where the enolate attacks the carbon bearing the chlorine atom, displacing the chloride and forming the cyclopropane ring. The reaction is efficient and is a common method for preparing this specific ketone. orgsyn.org

The starting material, 5-chloro-2-pentanone, can be prepared through several methods, including the treatment of acetopropyl alcohol with hydrogen chloride or from 2-methyl furan. orgsyn.orggoogle.compatsnap.com

Table 2: Synthesis of Cyclopropyl Methyl Ketone from 5-Chloro-2-pentanone

| Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Sodium Hydroxide | Water | 1 hour | Reflux | 70-75 | orgsyn.org |

| Potassium Hydroxide | None (neat) | 8 hours | 60-75 °C | ~88 | chemicalbook.com |

This table summarizes typical reaction conditions for the base-mediated cyclization of 5-chloro-2-pentanone.

Catalytic Synthesis of Cyclopropyl Ketones (General Methods Applicable)

Modern catalytic methods provide powerful and versatile routes to cyclopropyl ketones, often with high efficiency and selectivity. These methods typically involve transition metal catalysts that can facilitate various bond-forming reactions.

Metal-Catalyzed Cyclopropanation Reactions

Rhodium-catalyzed reactions are prominent in the synthesis of complex organic molecules. While the specific annulation of allylic alcohols with N-enoxyphthalimides is a niche area, the broader class of rhodium-catalyzed transformations of allylic alcohols is well-documented. For instance, rhodium complexes can catalyze the C-H bond addition of aromatic ketones to allylic alcohols, affording β-aryl carbonyl compounds. mdpi.com These processes often involve the ketone's carbonyl group acting as a weakly coordinating directing group to facilitate the C-H activation and subsequent bond formation. mdpi.com Such strategies highlight the potential for developing rhodium-catalyzed methods for constructing cyclopropyl ketone frameworks through different mechanistic pathways, such as isomerization followed by an intramolecular reaction. rsc.orgresearchgate.net

Gold catalysts, particularly gold(I) complexes, are exceptionally effective in activating alkynes towards nucleophilic attack. This reactivity has been harnessed for the synthesis of highly substituted furans from 1-(1-alkynyl)cyclopropyl ketones. organic-chemistry.org While this is a reaction of alkynyl cyclopropyl ketones, their synthesis is a necessary prerequisite and is typically achieved through the cyclopropanation of the corresponding enones. organic-chemistry.org

The gold-catalyzed process involves the activation of the alkyne by the gold(I) catalyst, which facilitates a 5-endo-dig cyclization of the carbonyl oxygen onto the triple bond. beilstein-journals.org This generates a reactive oxocarbenium intermediate that can subsequently react with various partners. beilstein-journals.org Density Functional Theory (DFT) studies have elucidated the mechanism, showing that both intimate ion-pair catalysts like [AuL]+·[OTf]− and cationic species [AuL]+ are active, with the former being dominant. acs.orgresearchgate.net The choice of ligand on the gold catalyst also plays a crucial role, with larger ligands generally leading to poorer catalytic activity. acs.orgresearchgate.net

Table 3: Gold(I)-Catalyzed Synthesis of Furans from 1-(1-Alkynyl)cyclopropyl Ketones

| Cyclopropyl Ketone Substrate | Nucleophile | Catalyst | Yield (%) | Reference |

| 1-(Phenylethynyl)cyclopropyl phenyl ketone | Methanol (B129727) | (Ph3P)AuOTf | 95 | organic-chemistry.org |

| 1-(Hex-1-ynyl)cyclopropyl phenyl ketone | Water | (Ph3P)AuOTf | 89 | organic-chemistry.org |

| 1-(Phenylethynyl)cyclopropyl methyl ketone | Aniline | (Ph3P)AuOTf | 85 | organic-chemistry.org |

| 1-(Cyclohex-1-enylethynyl)cyclopropyl phenyl ketone | Phenol | (Ph3P)AuOTf | 92 | organic-chemistry.org |

This table shows the versatility of the gold-catalyzed cascade reaction with various substrates and nucleophiles.

Palladium-catalyzed carbonylative cross-coupling reactions represent a powerful tool for the synthesis of ketones, including aryl cyclopropyl ketones. rsc.org These reactions typically involve the coupling of an aryl halide or triflate with a nucleophilic partner under a carbon monoxide atmosphere. For the synthesis of aryl cyclopropyl ketones, this would involve the coupling of an aryl halide with a cyclopropyl-organometallic reagent.

A related transformation is the palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides, which yields β-aryl ketones. rsc.orgresearchgate.net This demonstrates the facility of palladium catalysts to engage cyclopropyl-derived structures in cross-coupling reactions without undergoing common side reactions like β-hydride elimination. rsc.org More direct carbonylative approaches have been developed for synthesizing various ketones, such as the carbonylative coupling of aryl thianthrenium salts with arylboronic acids to produce diaryl ketones, showcasing the broad applicability of this strategy. nih.gov By extension, a three-component reaction involving an aryl halide, carbon monoxide, and a cyclopropylboronic acid or a related organometallic species could provide a direct route to aryl cyclopropyl ketones.

Cobalt-Catalyzed Cross-Coupling

Cobalt-catalyzed cross-coupling reactions have become a powerful and economical alternative to methods using more expensive metals like palladium for the formation of carbon-carbon bonds. This methodology is particularly effective for coupling alkyl halides with organometallic reagents, allowing for the direct introduction of strained carbocycles like cyclopropyl groups onto various molecular scaffolds. The synthesis of this compound via this route would likely involve the coupling of a cyclopropyl organometallic species with a butyl-containing electrophile that has a carbonyl group or a precursor.

The general approach involves the reaction between an alkyl iodide and a cyclopropyl Grignard reagent, catalyzed by a simple and inexpensive cobalt salt. The reaction is notable for its generality, chemoselectivity, and diastereoconvergent nature, making it suitable for complex molecule synthesis. The catalytic system is straightforward, often requiring only a cobalt salt like cobalt(II) bromide. Mechanistic studies suggest the involvement of radical intermediates in the coupling process. This method allows for the facile introduction of the cyclopropyl ring onto a variety of primary and secondary alkyl halides.

Table 1: Examples of Cobalt-Catalyzed Cross-Coupling for Cyclopropane Synthesis

| Alkyl Halide | Grignard Reagent | Catalyst | Product | Yield (%) |

| 1-Iodooctane | Cyclopropylmagnesium bromide | CoBr₂ | 1-Cyclopropyloctane | 85 |

| 1-Iodo-3-phenylpropane | Cyclopropylmagnesium bromide | CoBr₂ | 1-Cyclopropyl-3-phenylpropane | 78 |

| 2-Iodooctane | Cyclopropylmagnesium bromide | CoBr₂ | 2-Cyclopropyloctane | 65 |

| 1-Iodo-4-cyanobutane | Cyclopropylmagnesium bromide | CoBr₂ | 5-Cyclopropylpentanenitrile | 72 |

Copper-Catalyzed Conjugate Addition

Copper-catalyzed 1,4-conjugate addition, often utilizing Gilman reagents (lithium dialkylcuprates), is a cornerstone of C-C bond formation in organic synthesis. This reaction involves the addition of a nucleophile to the β-position of an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this could be approached in two ways: the addition of a butyl nucleophile to cyclopropyl vinyl ketone or the addition of a cyclopropyl nucleophile to an unsaturated butyl ketone derivative.

The versatility of this method is enhanced by the use of Grignard reagents in the presence of a copper catalyst. This approach is appealing due to the wide availability and ease of preparation of Grignard reagents. The reaction mechanism involves the formation of an organocopper intermediate which then adds to the Michael acceptor. The process has been shown to be effective for a broad scope of Grignard reagents, including simple alkyls like n-butylmagnesium chloride, adding to heterocyclic Michael acceptors with good to excellent yields. Research has also focused on developing catalytic enantioselective versions of this reaction to create chiral centers with high stereocontrol.

Table 2: Scope of Copper-Catalyzed Conjugate Addition of Grignard Reagents to Thiochromone

| Grignard Reagent (RMgX) | Product Yield (%) |

| MeMgCl | 88 |

| n-BuMgCl | 75 |

| i-PrMgCl | 69 |

| PhMgBr | 89 |

| 4-MeO-C₆H₄MgBr | 90 |

Bismuth-Catalyzed Cyclopropanation

Recent advances in catalysis have explored the use of main-group elements for transformations typically dominated by transition metals. Bismuth-catalyzed cyclopropanation represents an innovative approach, particularly through photoredox catalysis. This method allows for the construction of a cyclopropane ring from an olefin and a carbene or carbenoid source under mild conditions, such as irradiation with blue LEDs at room temperature.

The catalytic cycle involves a low-valent bismuth complex and features several unique organometallic steps. These include the oxidative addition of a diiodoalkane (like diiodomethane) to a Bi(I) complex, followed by light-induced homolysis of the resulting Bi(III)–carbon bond. Subsequent radical ring-closing and reduction of the Bi(III) species regenerates the Bi(I) catalyst. This process is effective for both intermolecular cyclopropanation of olefins and intramolecular reactions of 1,3-diiodoalkanes, tolerating a variety of functional groups. For synthesizing this compound, this method could be used to cyclopropanate an appropriate unsaturated ketone precursor.

Table 3: Bismuth-Photocatalyzed Intermolecular Cyclopropanation of Olefins

| Olefin | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Styrene | Phenylcyclopropane | 85 | N/A |

| 4-Methylstyrene | (4-Methylphenyl)cyclopropane | 81 | N/A |

| Anethole | 1-(4-Methoxyphenyl)-2-methylcyclopropane | 77 | >20:1 |

| Vinyl cyclopropane | 1,1'-Bicyclopropane | 55 | N/A |

| Trisubstituted alkene | 1,1,2-Trimethyl-2-phenylcyclopropane | 46 | 9:1 |

Hydrogen Borrowing Catalysis for α-Cyclopropanation

Hydrogen borrowing (HB) catalysis is a sustainable and efficient strategy for forming C-C bonds, with water as the sole byproduct. This methodology has been adeptly applied to the α-cyclopropanation of ketones. The process is typically mediated by an iridium or other transition metal catalyst. It begins with the catalyst abstracting hydrogen from an alcohol to generate an aldehyde and a metal-hydride species in situ.

The newly formed aldehyde then participates in an aldol (B89426) condensation with a ketone. For cyclopropanation, the key is the subsequent intramolecular displacement of a leaving group. The reaction can be designed in two complementary ways: either the ketone substrate or the alcohol substrate can be pre-functionalized with a pendant leaving group. After the initial HB-mediated alkylation, the resulting enolate intermediate attacks the carbon bearing the leaving group, leading to an intramolecular nucleophilic substitution that closes the three-membered ring. This strategy provides direct access to α-cyclopropyl ketones.

Continuous-Flow Synthesis Approaches

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, reproducibility, and scalability. These systems are particularly well-suited for reactions that are highly exothermic, involve unstable intermediates, or require precise control over reaction parameters.

The synthesis of cyclopropyl ketones has been successfully adapted to continuous-flow systems. One approach involves an acid-catalyzed reaction between 2-hydroxycyclobutanones and thiols using a packed-bed reactor filled with a reusable solid acid catalyst like Amberlyst-35. This allows for the multigram, scalable synthesis of cyclopropyl adducts under mild conditions. Flow systems can also be designed for multi-step syntheses, where reactive intermediates are generated and consumed in situ without isolation. For this compound, a flow process could involve the generation of a reactive species, such as an organolithium reagent, which is immediately mixed with an electrophile in a cooled microreactor to afford the desired product with high efficiency and safety.

Synthesis of Functionalized this compound Derivatives

1-[1-(Amino)cyclopropyl]ketones Synthesis

The synthesis of 1-aminocyclopropyl ketones provides access to valuable building blocks that incorporate the conformationally rigid cyclopropane ring, a motif of interest in medicinal chemistry. These compounds are analogs of cyclopropylglycines. A primary route to these structures involves the modification of cyclopropane precursors.

One of the main synthetic strategies is based on the Strecker reaction, which involves the treatment of a ketone (in this case, a cyclopropyl ketone) with an amine and a cyanide source to form an α-aminonitrile, followed by hydrolysis. Another powerful method is the Kulinkovich cyclopropanation of amides. Other approaches include carbene addition to enamines or related nitrogen-containing alkenes. More broadly, the synthesis of β-amino ketones can be achieved through Mannich-type reactions, where an aldehyde, an amine, and a ketone (or another enolizable carbonyl compound) react to form the desired product. This three-component reaction can be catalyzed by various agents, including bismuth triflate or iodine, to afford the protected β-amino ketones in high yields.

Cyclopropyl Silyl (B83357) Ketones Synthesis

The synthesis of cyclopropyl silyl ketones, which are valuable intermediates in organic reactions, has been an area of significant research. One approach involves the Corey-Chaykovsky cyclopropanation. In 2018, Honda's group developed an efficient method for synthesizing 1-hydrocarbon substituted cyclopropyl acylsilanes starting from α,β-unsaturated aldehydes. researchgate.net However, the reaction of a sulfoxonium ylide with α,β-unsaturated acylsilanes did not yield the desired acylsilane derivatives. Instead, this reaction exclusively produced the corresponding silyl enol ethers. researchgate.net An alternative and successful strategy involved the Corey-Chaykovsky cyclopropanation of α-substituted α,β-unsaturated aldehydes, which proceeded effectively to give 1-substituted cyclopropyl aldehydes. researchgate.net

Another method for accessing cyclopropyl ketones involves the ring enlargement of cyclic ketones through the reaction of 1-silyloxybicyclo[n.1.0]alkanes with iron(III) chloride, leading to the formation of 2-cycloalkenones. acs.org

Arylthio-Cyclopropyl Carbonyl Compound Synthesis

A straightforward and scalable method for the synthesis of arylthio-cyclopropyl carbonyl compounds, including both aldehydes and ketones, has been developed utilizing a continuous-flow system. mdpi.comnih.gov This acid-catalyzed process starts from 2-hydroxycyclobutanones and aryl thiols, employing a reusable Amberlyst-35 catalyst. mdpi.comnih.gov The methodology allows for multigram synthesis under mild conditions. mdpi.comresearchgate.net

The reaction proceeds via a proposed mechanism involving the formation of a cyclobutylthionium carbocation intermediate. mdpi.com This intermediate undergoes a ring contraction to yield the final arylthio-cyclopropane carbonyl compounds. mdpi.com The use of a continuous-flow system offers advantages over traditional batch reactions, particularly in handling unpleasant reagents like thiols and in controlling reaction conditions for scale-up. researchgate.net

The versatility of this method is demonstrated by its application to a range of substrates. The general procedure involves pumping solutions of the 2-hydroxycyclobutanone and the arylthiol through a column packed with the Amberlyst-35 catalyst. mdpi.com This setup has been successfully scaled up using HPLC pumps, demonstrating its potential for large-scale production. researchgate.net

A similar strategy employing p-toluenesulfonic acid (PTSA) as a catalyst has also been reported for the synthesis of arylthio cyclopropyl carbaldehydes and ketones. researchgate.net This Brønsted acid-catalyzed arylthiol addition followed by a ring contraction reaction sequence provides good yields and tolerates various functional groups. researchgate.net

The synthetic utility of the resulting arylthiocyclopropyl carbonyl compounds is significant, as they can be further transformed through selective oxidation reactions to access sulfoxide (B87167) and sulfone carbaldehyde cyclopropanes, oxiranes, and carboxylic acid derivatives. nih.gov

Table 1: Selected Examples of Arylthio-Cyclopropyl Carbonyl Compound Synthesis

| Starting 2-Hydroxycyclobutanone | Aryl Thiol | Product | Yield (%) | Reference |

| 2-Hydroxycyclobutanone | Benzenethiol | 1-(Phenylthio)cyclopropanecarbaldehyde | 92 | researchgate.net |

| 2-Hydroxy-2-methylcyclobutanone | Benzenethiol | 1-(Phenylthio)cyclopropyl methyl ketone | 85 | researchgate.net |

| 2-Hydroxycyclobutanone | 4-Methylbenzenethiol | 1-(p-Tolylthio)cyclopropanecarbaldehyde | 90 | researchgate.net |

| 2-Hydroxycyclobutanone | 4-Chlorobenzenethiol | 1-((4-Chlorophenyl)thio)cyclopropanecarbaldehyde | 88 | researchgate.net |

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Pathways

The cleavage of the C-C bonds within the cyclopropyl (B3062369) ring is a key step in many reactions of n-butyl cyclopropyl ketone. The specific pathway of this ring-opening is highly dependent on the reagents, catalysts, and reaction conditions, leading to a range of possible intermediates and mechanisms.

In certain metal-catalyzed reactions, the ring-opening of cyclopropyl ketones does not proceed through discrete radical or ionic intermediates but rather via a concerted, albeit asynchronous, transition state. This pathway is notably operative in the nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents. Theoretical and experimental studies indicate that a reduced (tpy•-)Ni(I) species (where tpy is terpyridine) activates the C-C bond. The activation involves the coordination of a silyl (B83357) carboxonium cation (formed by the reaction of the ketone with a silyl halide) to the nickel center, which induces electron transfer from the redox-active terpyridine ligand. This leads to a transition state characterized by simultaneous (concerted) C-C bond cleavage and Ni-C bond formation, but these processes are not synchronous; bond breaking is more advanced than bond formation at the transition state. This mechanism avoids the formation of a discrete radical intermediate and leads to a homoallyl nickel species.

Radical intermediates play a central role in many catalytic couplings of cyclopropyl ketones. For instance, in samarium(II) iodide (SmI₂)-catalyzed intermolecular couplings, the reaction is initiated by the reduction of the ketone to form a ketyl radical. This is followed by fragmentation of the cyclopropyl ring to generate a more stable radical intermediate, which is then trapped by coupling partners like alkenes or alkynes. The stability of this radical intermediate is a key factor in the reaction's efficiency.

Similarly, some nickel-catalyzed cross-electrophile coupling reactions are proposed to proceed via radical pathways. A proposed mechanism involves the oxidative addition of the cyclopropyl ketone to a Ni(0) center to form a Ni(II) metallacycle. This species can then react with an alkyl radical (generated from an alkyl halide) to form a Ni(III) intermediate. Subsequent reductive elimination yields the final γ-alkylated ketone product. While experiments using radical traps have suggested that freely-diffusing carbon-centered radicals are unlikely in some nickel-terpyridine systems, the possibility of a caged radical process has not been entirely excluded.

| Catalytic System | Proposed Key Intermediates | Mechanism Step | Reference |

|---|---|---|---|

| SmI₂ | Ketyl Radical, Fragmented Alkyl Radical | Single-electron transfer from SmI₂ to ketone, followed by ring-opening. | |

| Nickel/Bipyridine-type ligand | Ni(II) metallacycle, Ni(III) species, Alkyl Radical | Oxidative addition, reaction with alkyl radical, reductive elimination. | |

| Nickel/Terpyridine | Partial Ketyl-Radical Character | Electron density transfer from ligand to silyl-activated ketone. |

The ring-opening of cyclopropyl ketones can also be initiated by Lewis acids, leading to nucleophilic substitution reactions. In these cases, a non-classical carbocation known as a bicyclobutonium species has been proposed as a key intermediate. This intermediate is invoked to explain the high regioselectivity and stereoinvertive nature of nucleophilic substitutions at the quaternary carbon center of some cyclopropyl ketones. The Lewis acid activates the ketone, promoting the cleavage of a C-C bond. The resulting charge is delocalized across the bicyclobutonium structure, which directs the incoming nucleophile to attack at the most substituted carbon center from the side opposite the breaking bond, resulting in an inversion of stereochemistry.

Rearrangements of cyclopropyl ketones, such as the Cloke-Wilson rearrangement to form dihydrofurans, are often rationalized by the formation of zwitterionic intermediates. The polarization of the cyclopropane (B1198618) ring, enhanced by the electron-withdrawing ketone group, facilitates the cleavage of a C-C bond upon heating or in the presence of an acid or base. This heterolytic cleavage results in a zwitterionic intermediate containing both a carbocation and an enolate. This highly reactive dipole can then undergo rapid intramolecular cyclization to form the more stable five-membered ring product. The intermediacy of a zwitterion, which can allow for bond rotation, explains why such rearrangements are not always stereospecific.

Role of Catalysts and Ligands

The catalyst and its associated ligands are paramount in directing the reactivity of this compound, often determining which of the aforementioned mechanistic pathways is favored.

In the context of nickel-catalyzed C-C bond activation, the cooperation between the metal center and a redox-active ligand is a critical mechanistic feature. The terpyridine (tpy) ligand is a prime example of a non-innocent ligand that actively participates in the reaction. During the catalytic cycle, the (tpy)Ni complex is reduced to a (tpy•-)Ni(I) species, where the terpyridine ligand holds a radical anion.

Upon coordination of the silyl-activated cyclopropyl ketone, an intramolecular electron transfer occurs from the ligand to the substrate. This ligand-to-substrate charge transfer is crucial for enabling the concerted asynchronous ring-opening. This cooperative activation strategy, where both the ligand and the metal play distinct and vital roles, allows for C-C bond cleavage under conditions where the nickel center alone would be insufficient. This ligand-metal cooperation distinguishes the mechanism from more traditional oxidative addition pathways.

| Step | Description | Species Involved | Reference |

|---|---|---|---|

| 1 | Reduction of Pre-catalyst | (tpy)Ni(II) is reduced by Zn to (tpy•-)Ni(I). | |

| 2 | Substrate Activation | Ketone is activated by a silyl reagent (e.g., TMSCl). | |

| 3 | Ligand-to-Substrate Charge Transfer | Coordination of the activated ketone to (tpy•-)Ni(I) induces electron transfer from the terpyridine ligand. | |

| 4 | Concerted Asynchronous Ring-Opening | The C-C bond breaks as a Ni-C bond forms, creating a homoallyl nickel(II) intermediate. |

Catalyst Stabilization in Samarium Diiodide Catalysis (Role of Sm0)

Alkyl cyclopropyl ketones, including this compound, are recognized as relatively unreactive substrates in certain catalytic reactions, such as formal [3+2] cycloadditions. nih.gov The key to successfully employing this class of compounds is the use of samarium diiodide (SmI2) as a catalyst. nih.gov However, a significant challenge in these reactions is the potential for catalyst degradation, which can proceed faster than the desired product formation, particularly with less-reactive substrates. nih.gov

To counteract this, a crucial strategy involves the addition of a substoichiometric amount of metallic samarium (Sm(0)). nih.gov Research has shown that Sm(0) plays a vital role in stabilizing the SmI2 catalyst, likely by preventing its deactivation. nih.govnih.gov The proposed mechanism for this stabilization involves the reduction of any samarium(III) species, which may form through oxidative degradation, back to the active samarium(II) catalytic state. nih.gov In the absence of Sm(0), reactions involving recalcitrant alkyl cyclopropyl ketones often fail to proceed, whereas its inclusion can "switch on" the catalysis, leading to the formation of otherwise inaccessible products. nih.gov For instance, in the coupling of certain alkyl cyclopropyl ketones with enyne partners, the addition of Sm(0) was observed to dramatically improve the reaction yield from as low as 5% to 70%. nih.gov This highlights the essential role of Sm(0) in maintaining the catalytic cycle for less reactive ketones like this compound.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms and reactivity patterns of cyclopropyl ketones. manchester.ac.ukrsc.org These theoretical approaches provide detailed insights into electronic structures, reaction energies, and transition states that are often difficult to probe experimentally.

DFT calculations have been systematically employed to investigate the intermolecular couplings of cyclopropyl ketones catalyzed by SmI2. manchester.ac.uk These studies help to rationalize experimental observations by modeling the potential energy surfaces of the reaction pathways. manchester.ac.uk For alkyl cyclopropyl ketones, DFT studies reveal that they generally exhibit high barriers for the initial reduction and subsequent fragmentation steps due to a lack of electronic conjugation, a feature that contrasts sharply with their aryl counterparts. manchester.ac.uk

Computational studies have been instrumental in establishing clear structure-reactivity relationships for cyclopropyl ketones. manchester.ac.uk A primary distinction is drawn between aryl and alkyl cyclopropyl ketones. The reactivity of aryl cyclopropyl ketones is generally enhanced due to the stabilization of the intermediate ketyl radical through conjugation with the aryl ring. manchester.ac.uk

Conversely, alkyl cyclopropyl ketones, such as this compound, lack this conjugation. manchester.ac.uk This absence of electronic stabilization results in higher energy barriers for the initial reduction and the subsequent ring-opening (fragmentation) steps. manchester.ac.uk However, this electronic disadvantage is somewhat offset by steric factors. Alkyl cyclopropyl ketones typically experience minimal steric hindrance during the radical trapping step of the reaction, which can make this phase of the mechanism more facile compared to bulkier aryl systems. manchester.ac.uk This balance between electronic and steric effects is pivotal in designing and predicting the outcomes of SmI2-catalyzed coupling reactions. manchester.ac.uk

The analysis of reaction energy profiles through DFT calculations provides quantitative data on the feasibility of a proposed mechanism. For the SmI2-catalyzed coupling of alkyl cyclopropyl ketones, these profiles detail the Gibbs free energy changes at each stage, including intermediates and transition states. manchester.ac.ukacs.org

Table 1: Calculated Activation Barriers for Cyclopropyl Ketone Reactions

| Substrate | Reaction Type | Activation Barrier (kcal/mol) | Rate-Determining Step |

| Cyclohexyl Cyclopropyl Ketone | SmI2-catalyzed coupling | 25.4 | TS I (Ketyl formation/fragmentation) |

| Phenyl Cyclopropyl Ketone | SmI2-catalyzed coupling | 24.6 | TS II (Radical trapping) |

| 2,6-Dimethylphenyl Cyclopropyl Ketone | SmI2-catalyzed coupling | 23.1 | TS I (Ketyl formation/fragmentation) |

This table presents data from computational studies on representative alkyl and aryl cyclopropyl ketones to illustrate general reactivity trends. acs.org

The reactivity of this compound is governed by a delicate interplay of steric and electronic effects. As an alkyl cyclopropyl ketone, its primary electronic characteristic is the absence of a conjugating group attached to the carbonyl. manchester.ac.uk This leads to a less stabilized ketyl radical upon single-electron transfer, resulting in a higher activation energy for the initial steps of radical reactions compared to aryl cyclopropyl ketones. manchester.ac.uk

Stereochemical Aspects in N Butyl Cyclopropyl Ketone Chemistry

Enantioselective and Diastereoselective Synthesis

The synthesis of enantiomerically pure or enriched cyclopropyl (B3062369) ketones is essential for their use as chiral building blocks. Research has focused on both creating stereocenters during the formation of the cyclopropane (B1198618) ring and on subsequent modifications.

Enantioselective Synthesis: A chemoenzymatic strategy has been developed for the highly enantioselective and diastereoselective construction of cyclopropyl ketones. rochester.edu This method utilizes an engineered variant of sperm whale myoglobin (B1173299) as a biocatalyst for the cyclopropanation of olefins with a diazoketone carbene donor. rochester.edu This biocatalytic approach demonstrates broad substrate scope, accommodating various vinylarenes and different α-aryl and α-alkyl diazoketone derivatives with high stereoselectivity. rochester.edu

Diastereoselective Synthesis: The diastereoselective synthesis of cyclopropyl ketones is commonly achieved through cyclopropanation reactions of α,β-unsaturated ketones. The Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones, for instance, proceeds with retention of the alkene stereochemistry to typically yield the trans-diastereomer of the resulting donor-acceptor cyclopropane exclusively. nih.gov This method provides a reliable route to 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. nih.gov

However, many stereoselective methods are optimized for aryl cyclopropyl ketones and face limitations with aliphatic variants. For example, in certain enantioselective photocatalytic [3+2] cycloadditions, aliphatic cyclopropyl ketones have been found to be unsuccessful substrates, likely due to the greater difficulty in generating their radical anions compared to their aryl counterparts. nih.gov

Table 1: Examples of Diastereoselective Cyclopropanation This table is interactive. Users can sort columns by clicking on the headers.

| Starting Material | Reaction | Product | Diastereoselectivity |

|---|---|---|---|

| (E)-2-Hydroxychalcone | Corey-Chaykovsky Cyclopropanation | trans-(1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | Single diastereomer |

| (E)-Chalcone | Corey-Chaykovsky Cyclopropanation | trans-1-Benzoyl-2-phenylcyclopropane | Predominantly trans |

| Vinylarene & Diazoketone | Myoglobin-catalyzed cyclopropanation | Chiral Cyclopropyl Ketone | High d.r. and e.e. |

Kinetic Resolution Strategies

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of cyclopropyl ketones, this allows for the isolation of one enantiomer in high purity from a racemic starting material.

A notable example is the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones through gold-catalyzed divergent [4+4] cycloadditions. rsc.org This asymmetric approach, utilizing a chiral (S)-DTBM-SEGPHOS gold complex, can achieve an exceptionally high selectivity factor (s factor up to 747), yielding both the enantioenriched cycloadducts and the unreacted chiral cyclopropyl ketones with excellent enantiomeric excess (ee). rsc.org However, it was observed that substrates bearing aliphatic substituents, such as n-butyl groups, were sluggish in this specific reaction system. rsc.org

An alternative and increasingly popular strategy is deracemization, which converts both enantiomers of a racemic mixture into a single, desired enantiomer, allowing for a theoretical yield of 100%. A light-enabled deracemization of cyclopropyl ketones has been developed using a chiral Al(salen) complex as a photocatalyst. researchgate.net This process involves Lewis acid activation and light-induced single-electron transfer, achieving high enantiomeric ratios (up to 98:2) for a range of cyclopropyl ketones. researchgate.net

Table 2: Gold-Catalyzed Kinetic Resolution of 1-(1-Alkynyl)cyclopropyl Ketones This table is interactive. Users can sort columns by clicking on the headers.

| Substrate (R group) | Product Yield | Product ee | Recovered Ketone Yield | Recovered Ketone ee |

|---|---|---|---|---|

| Phenyl | 45% | 95% | 45% | 94% |

| 4-Methylphenyl | 41% | 92% | 43% | 85% |

| 2-Thiophenyl | 37% | 90% | 41% | 82% |

| n-Butyl | Sluggish Reaction | N/A | N/A | N/A |

Stereoinvertive Processes

Stereoinvertive processes are reactions in which a stereocenter undergoes an inversion of its configuration. Such transformations are fundamental in controlling stereochemistry and are particularly valuable for accessing specific enantiomers or diastereomers that may be difficult to obtain directly.

In the chemistry of cyclopropyl ketones, a highly regio- and diastereoselective stereoinvertive nucleophilic substitution has been developed. This Lewis acid-catalyzed reaction occurs at the quaternary carbon stereocenter of cyclopropyl ketones and related cyclopropyl carbinol derivatives. The substitution proceeds with an inversion of configuration, which is attributed to the formation of a bicyclobutonium intermediate. This methodology allows for the preparation of a variety of acyclic tertiary alkyl bromides, chlorides, and azides from cyclopropyl ketones with excellent diastereopurity. The reaction is effective for aliphatic ketones, demonstrating a preference for C-C bond cleavage over substitution at other sites, such as a primary carbon-chlorine bond.

Preservation of Stereochemistry in Transformations

Maintaining the integrity of a pre-existing stereocenter during subsequent chemical transformations is a cornerstone of stereocontrolled synthesis. The rigid structure of the cyclopropane ring often facilitates the preservation of stereochemistry in reactions occurring at adjacent functional groups.

A clear example of stereochemical preservation is the Baeyer–Villiger oxidation. In a sequence following a photocatalytic [3+2] cycloaddition, an enantioenriched p-methoxyphenyl ketone cycloadduct was shown to undergo a completely regioselective oxidation to the corresponding ester. This transformation proceeded with retention of the stereochemistry at the cyclopropane core, demonstrating that the chiral information can be preserved during the oxidation of the ketone functionality. nih.gov

The rigidity of the cyclopropyl core can also be exploited to direct stereoselective reactions on appended functionalities. For instance, the directing effect of the hydroxyl group in alkenyl cyclopropyl carbinol derivatives enables highly diastereoselective Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation reactions on the adjacent alkenyl moiety. nih.gov This highlights how the cyclopropane unit can serve as a central platform for stereocontrol, ensuring that transformations on other parts of the molecule occur with high stereospecificity. nih.gov

Some advanced catalytic processes may proceed through a stereoconvergent mechanism, where a racemic starting material is converted into a single, highly enantioenriched product. nih.gov This occurs when the initial stereocenter is reversibly cleaved, allowing the chiral catalyst to control the stereochemical outcome of the subsequent bond-forming step. nih.gov

Acyclic Stereocontrol

Acyclic stereocontrol refers to the ability to establish defined stereocenters in an open-chain (acyclic) portion of a molecule. The strained three-membered ring of cyclopropyl ketones makes them excellent precursors for stereoselective ring-opening reactions that generate acyclic products with controlled stereochemistry.

The stereoinvertive nucleophilic substitution described previously is a powerful example of acyclic stereocontrol. rochester.edu The reaction of a chiral cyclopropyl ketone results in the formation of an acyclic tertiary alkyl halide or azide (B81097) where the new stereocenter's configuration is directly controlled by the stereochemistry of the starting cyclopropane, albeit with inversion. rochester.edu

Similarly, tandem reactions involving the ring-opening of cyclopropyl derivatives can be used to set multiple stereocenters in acyclic systems. For example, the palladium-catalyzed tandem Heck addition and ring-opening of alkenyl cyclopropyl carbinol derivatives leads to acyclic products with defined stereocenters. acs.org The regio- and stereoselectivity of the cyclopropane ring-opening is governed by factors such as the substitution pattern and the directing influence of nearby functional groups, enabling the synthesis of complex acyclic motifs from readily available cyclopropyl precursors. acs.org Furthermore, photocatalytic [3+2] cycloadditions of cyclopropyl ketones with α-substituted enoates have been shown to be highly diastereoselective, enabling the rapid construction of quaternary carbon stereocenters within a newly formed cyclopentane (B165970) ring. nih.gov

Emerging Trends and Future Research Directions in the Chemistry of N Butyl Cyclopropyl Ketone

The study of n-butyl cyclopropyl (B3062369) ketone and related alkyl cyclopropyl ketones is experiencing a renaissance, driven by the pursuit of novel synthetic methodologies and the unique reactivity imparted by the strained three-membered ring. Research is increasingly focused on developing more efficient, sustainable, and innovative ways to synthesize and utilize this versatile chemical scaffold. Key emerging trends include the adoption of green chemistry principles, the design of novel catalytic systems, the strategic exploitation of ring-strain, and the application of these compounds in the synthesis of complex, high-value molecules such as bioisosteres.

常见问题

Q. What are the common synthetic routes for n-butyl cyclopropyl ketone, and how do reaction conditions influence product yield and purity?

- Methodological Answer : Synthesis typically involves cyclopropanation of α,β-unsaturated ketones via transition metal-catalyzed pathways or photochemical methods. For example, cyclopropyl ketones can be synthesized via nickel-catalyzed reactions with organoaluminum reagents, where ligand choice (e.g., PCy₃ vs. IPr) significantly impacts regioselectivity . Oxidation of cyclopropyl methyl ketone derivatives using sodium hypobromite is another route, yielding cyclopropanecarboxylic acid intermediates . Purification often employs fractional distillation or chromatography, with yields optimized by controlling reaction temperature (e.g., 100°C for Ni-catalyzed cycloadditions) .

Q. How can spectroscopic techniques (e.g., NMR, GC-MS) be optimized to characterize the cyclopropane ring and ketone group in this compound?

- Methodological Answer :

- ¹H NMR : The cyclopropane ring protons exhibit distinct splitting patterns due to ring strain (e.g., δ 0.5–1.5 ppm for geminal protons). Coupling constants (J ≈ 5–10 Hz) help confirm ring geometry .

- ¹³C NMR : The ketone carbonyl resonates at δ 200–220 ppm, while cyclopropane carbons appear at δ 10–30 ppm .

- GC-MS : Use non-polar columns (e.g., DB-5) to resolve cyclopropyl ketone derivatives. Fragmentation patterns often show loss of CO (m/z 28) or cyclopropane ring-opening ions .

Advanced Research Questions

Q. What mechanistic insights explain the unexpected formation of homoallylic ketones instead of β-cyclopropyl ketones during decarboxylation-recombination reactions?

- Methodological Answer : The CO₂ extrusion-recombination (CO₂ExR) pathway involves reversible Ni(0)-anhydride insertion, favoring homoallylic ketones due to lower activation barriers for cyclopropane ring-opening. Control experiments with ¹³C-labeled substrates reveal that CO₂ loss originates from the proline subunit (85% retention of acid chloride carbonyl in the product) . Competing pathways (e.g., [3+2] cycloadditions) are suppressed under high-temperature conditions (>80°C) .

Q. How does the choice of transition metal catalysts (e.g., Ni, Pd) and ligands affect the regioselectivity in cycloaddition reactions involving this compound?

- Methodological Answer :

Q. What computational methods (e.g., DFT, molecular mechanics) are suitable for modeling the conjugation between cyclopropane rings and ketone groups, and how do these models inform experimental design?

- Methodological Answer :

- Ab Initio Methods : Used to calculate s-cis/s-trans conformer energy minima (ΔG ≈ 2–3 kcal/mol) in cyclopropyl methyl ketone, confirming preferential conjugation in the s-cis form .

- Molecular Mechanics : Torsion parameters derived from cyclopropyl ketone potential energy curves predict conformational anchoring in bicyclic systems (e.g., bicyclo[m.1.0]alkan-2-ones), guiding synthetic routes to rigid intermediates .

Data Contradiction Analysis

Q. Why do some studies report cyclopropyl ring retention during ketone reduction, while others observe ring-opening?

- Methodological Answer : Conflicting results arise from divergent reaction mechanisms:

- Anion Radical Pathways : Electrochemical reduction in aprotic media stabilizes cyclopropyl anion radicals (half-life 4–5 s), retaining the ring .

- Acid-Catalyzed Rearrangements : Strong acids (e.g., H₂SO₄) promote ring-opening to dihydrofurans via carbocation intermediates .

Resolution requires mechanistic probes (e.g., isotopic labeling or radical traps) to distinguish pathways .

Tables for Key Data

Table 1 : Comparative Reactivity of Cyclopropyl Ketones in Nickel-Catalyzed Reactions

Table 2 : Computational Insights into Cyclopropyl Ketone Conformations

| Method | Conformer | Energy (kcal/mol) | Key Observation | Reference |

|---|---|---|---|---|

| Ab Initio (MP2/6-31G*) | s-cis | 0.0 | Global minimum; optimal conjugation | |

| Molecular Mechanics | s-trans | 2.3 | Local minimum; steric hindrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。